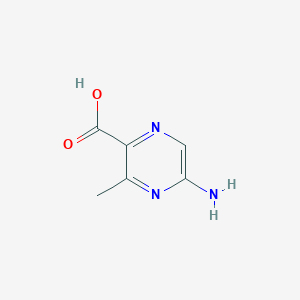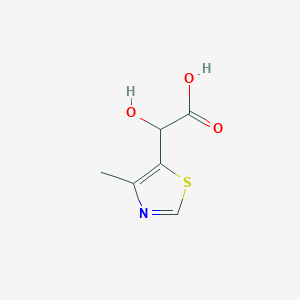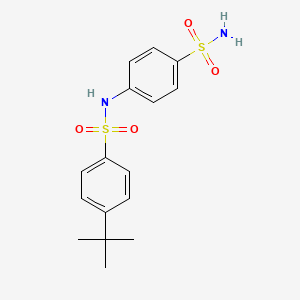![molecular formula C13H17BrN2 B13582965 1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
1-[1-(4-Bromophenyl)cyclopropyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Bromophenyl)cyclopropyl]piperazine is a chemical compound with the molecular formula C13H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a piperazine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Bromination: The bromophenyl group is introduced through the bromination of a suitable aromatic precursor, such as phenylcyclopropane, using bromine or a brominating agent like N-bromosuccinimide (NBS).
Piperazine Coupling: The final step involves the coupling of the bromophenylcyclopropane with piperazine. This can be achieved through nucleophilic substitution reactions, where the bromine atom is replaced by the piperazine moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Bromophenyl)cyclopropyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted piperazines with various functional groups
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Bromophenyl)cyclopropyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the field of neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antagonist or agonist at specific receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Bromophenyl)cyclopropyl]piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: Lacks the cyclopropyl ring, resulting in different chemical properties and biological activities.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1-(4-Methylphenyl)piperazine: The presence of a methyl group instead of bromine affects the compound’s hydrophobicity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C13H17BrN2 |
|---|---|
Molekulargewicht |
281.19 g/mol |
IUPAC-Name |
1-[1-(4-bromophenyl)cyclopropyl]piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-12-3-1-11(2-4-12)13(5-6-13)16-9-7-15-8-10-16/h1-4,15H,5-10H2 |
InChI-Schlüssel |
PBBYFPOJLYDSMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)Br)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)

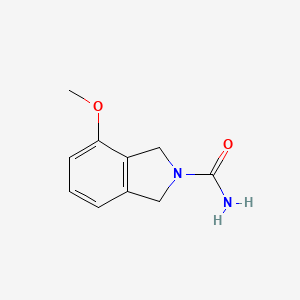
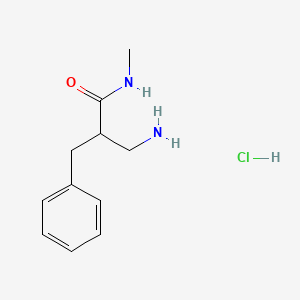
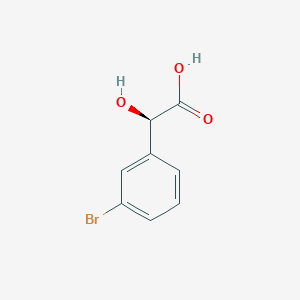
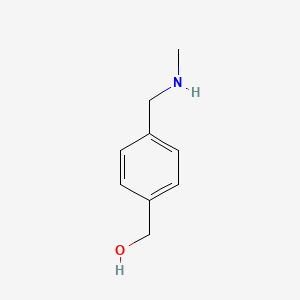
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
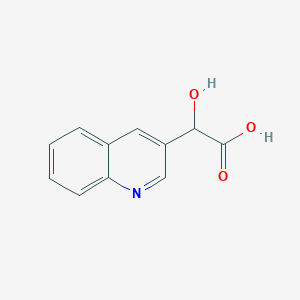

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
